Sodium 2-methylmalonate
Overview
Description
Sodium 2-methylmalonate is an organic compound with the molecular formula C4H4Na2O4. It is a sodium salt of 2-methylmalonic acid and is commonly used in various chemical reactions and industrial applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methylmalonate can be synthesized through the alkylation of sodium malonate with methyl iodide or methyl bromide. The reaction typically involves the deprotonation of malonic acid with a strong base such as sodium ethoxide, followed by the addition of the alkyl halide. The reaction proceeds smoothly with the evolution of heat and the formation of sodium bromide as a by-product .
Industrial Production Methods: On an industrial scale, this compound is produced by the selective monohydrolysis of symmetric diesters of malonic acid. This method involves the use of water and a volatile co-solvent, making it environmentally benign and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Decarboxylation Reactions: Upon heating, this compound can undergo decarboxylation to form 2-methylpropanoic acid.
Esterification Reactions: It can react with alcohols to form esters.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium hydroxide
Alkyl Halides: Methyl iodide, methyl bromide
Acids: Hydrochloric acid, glacial acetic acid
Major Products Formed:
2-Methylpropanoic Acid: Formed through decarboxylation
Esters: Formed through esterification with alcohols
Scientific Research Applications
Sodium 2-methylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor in the synthesis of various biologically active compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methylmalonate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion can be easily replaced by other cations, allowing the compound to participate in substitution reactions. Additionally, the presence of the methyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Sodium Malonate: Similar in structure but lacks the methyl group.
Sodium Ethylmalonate: Contains an ethyl group instead of a methyl group.
Sodium Dimethylmalonate: Contains two methyl groups.
Uniqueness: Sodium 2-methylmalonate is unique due to the presence of the methyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to sodium malonate, it offers greater versatility in chemical reactions, particularly in the formation of carbon-carbon bonds .
Properties
IUPAC Name |
disodium;2-methylpropanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSOEMHXPLCJRC-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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